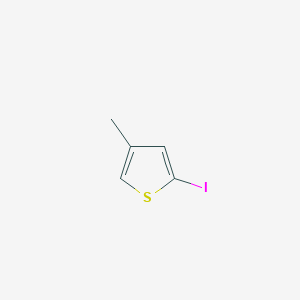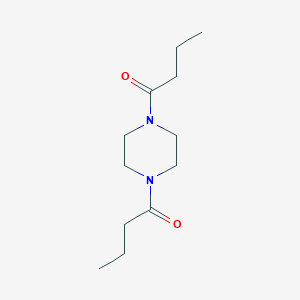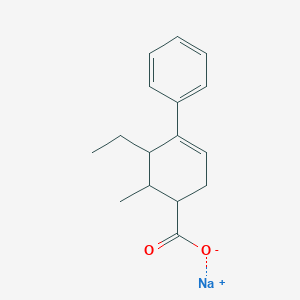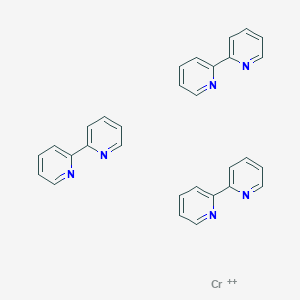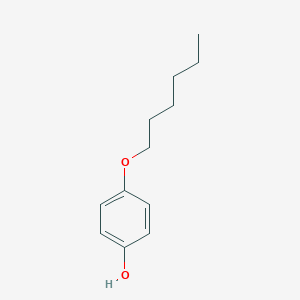
Aluminium borate N-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium borate N-hydrate is a chemical compound with the molecular formula H3AlB3O6 . It is often used in various scientific and industrial applications due to its unique properties .
Synthesis Analysis
Aluminium borate can be synthesized using various methods such as sol-gel technique , pyrolysis of polyaminoborane precursors , and thermochemical boronizing of alumina in amorphous boron medium . The sol-gel method offers advantages such as low temperature processing, low cost, easy technology, and a wide range of accessible shapes .Molecular Structure Analysis
The molecular structure of Aluminium borate N-hydrate involves interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and other cations in borate solutions . The structure is often crystalline in nature, with high thermal stability and resistance to chemical attack .Chemical Reactions Analysis
The chemical reactions involving Aluminium borate N-hydrate are complex and can involve various elements and compounds. For instance, in borate solutions, boric acid molecules can undergo hydration in one of three ways: direct hydration, interstitial hydration, and axial hydration .Physical And Chemical Properties Analysis
Aluminium borate N-hydrate exhibits unique physical and chemical properties. It has a molecular weight of 158.435 . Aluminium borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .Wirkmechanismus
Zukünftige Richtungen
Research into Aluminium borate N-hydrate and related compounds is ongoing, with potential applications in various fields. For instance, the thermochemical boronizing of alumina in amorphous boron medium is a simple method to obtain a thin aluminium borate layer consisting of oriented nano-rod-like crystals . Furthermore, Aluminium borate shows high elastic modulus, tensile strength, resistance to corrosion, and chemical stability, making it a valuable material for protective coatings .
Eigenschaften
InChI |
InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMDWKTDYMSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlB3H3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14325393 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
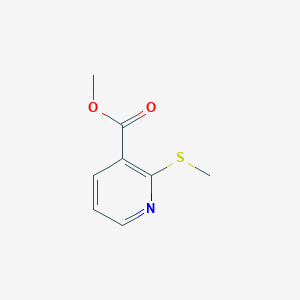
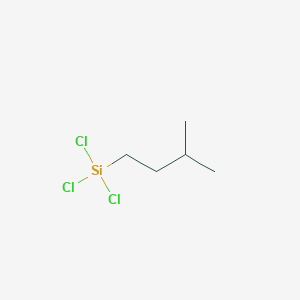
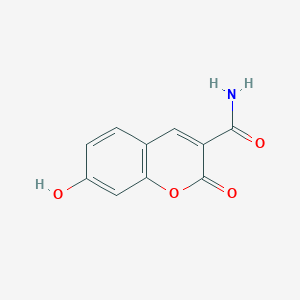
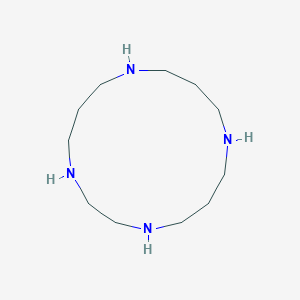
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
